1-(3-Bromopropoxy)-4-nitrobenzene
Overview
Description
1-(3-Bromopropoxy)-4-nitrobenzene is an organic compound with the molecular formula C9H10BrNO3 It is characterized by a benzene ring substituted with a bromopropoxy group and a nitro group
Scientific Research Applications
1-(3-Bromopropoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and dyes.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-nitrophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in an oxidized state.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides or thiols.
Reduction: 1-(3-Aminopropoxy)-4-nitrobenzene.
Oxidation: Further oxidation products are less common but may include carboxylic acids or other oxidized derivatives.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropoxy)-4-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromopropoxy group can facilitate binding to target molecules.
Comparison with Similar Compounds
1-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.
1-Bromo-2-(3-bromopropoxy)benzene: Contains an additional bromine atom on the benzene ring.
(3-Bromopropoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 1-(3-Bromopropoxy)-4-nitrobenzene is unique due to the presence of both a bromopropoxy group and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3-bromopropoxy)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBYGKUWXRBMPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293931 | |
Record name | 1-(3-bromopropoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13094-50-3 | |
Record name | 13094-50-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-bromopropoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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